molecular formula C5H5F2N3O2 B13062884 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B13062884
M. Wt: 177.11 g/mol
InChI Key: AXSGLDVKEDSGSO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is a fluorinated organic compound that features a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a triazole ring imparts unique reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the introduction of fluorine atoms and the construction of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both fluorine atoms and a triazole ring, which impart distinct chemical properties.

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

2,2-difluoro-2-(4-methyl-1,2,4-triazol-3-yl)acetic acid

InChI

InChI=1S/C5H5F2N3O2/c1-10-2-8-9-3(10)5(6,7)4(11)12/h2H,1H3,(H,11,12)

InChI Key

AXSGLDVKEDSGSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(C(=O)O)(F)F

Origin of Product

United States

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